Copanlisib is a potent and highly selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [, , , , , , , , , , , , ] It exhibits preferential activity against the p110α and p110δ isoforms of PI3K. [] Unlike other PI3K inhibitors, Copanlisib is administered intravenously using an intermittent schedule. [] This is supported by preclinical data and literature model-based analyses that demonstrate its high tumor residence and time intervals that allow for the recovery of normal tissue. []
Copanlisib exerts its anti-tumor activity by inhibiting PI3K, a key enzyme involved in various cellular processes including growth, metabolism, proliferation, survival, migration, and angiogenesis. [, , , , ] By inhibiting PI3K, Copanlisib disrupts the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of downstream targets such as p-AKT, p-PRAS40, and GSK3β. [, ] This inhibition ultimately results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth. [, ]
Copanlisib exhibits a high affinity for PI3Kα, with protracted target engagement observed at both cellular and in vivo levels. [] This prolonged target occupancy is attributed, in part, to the high expression of PI3Kα in tumors and Copanlisib's fast equilibration kinetics and micropharmacokinetic properties. [] Studies have shown that Copanlisib levels are significantly higher in tumors compared to plasma, leading to prolonged tumor exposure and contributing to its potent anti-tumor activity. []
Copanlisib has been extensively studied for its potential in treating various hematological malignancies and solid tumors. [, , , , , , , , , , ]
Hematological Malignancies: Copanlisib has shown promising activity in treating various hematological malignancies, including relapsed or refractory follicular lymphoma, marginal zone lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. [, , , , , , , ] Studies have demonstrated its efficacy as both a single agent and in combination with other targeted therapies, such as rituximab, bendamustine, and venetoclax. [, , , , , , ]
Solid Tumors: Preclinical studies have explored the potential of Copanlisib in treating solid tumors, including breast cancer, colorectal cancer, urothelial bladder cancer, and prostate cancer. [, , , ] These studies have investigated its activity as a single agent and in combination with other therapies, such as hormonal blockade, CDK-4/6 inhibition, anti-PD1 treatments, and androgen receptor inhibitors. [, , ]
Inflammatory Bowel Disease: Recent research suggests that the PI3K pathway, specifically the p110δ isoform, plays a role in the metabolic shift towards glycolysis observed in activated T cells in inflammatory bowel disease (IBD). [] Studies have shown that Copanlisib can suppress glycolysis in activated T cells and improve histological scores in a mouse model of IBD, suggesting its potential as a therapeutic intervention in this disease. []
Combination Therapies: Further research is needed to optimize combination therapies incorporating Copanlisib with other targeted agents, immunotherapies, and conventional chemotherapies. [, , , ]
Resistance Mechanisms: A deeper understanding of the mechanisms of resistance to Copanlisib, particularly in combination therapies, is crucial for developing strategies to overcome resistance and improve treatment outcomes. []
Biomarker Development: Identifying predictive biomarkers for response to Copanlisib will be essential for selecting patients most likely to benefit from treatment and tailoring therapeutic strategies accordingly. []
Pediatric Applications: Continued research is necessary to establish safe and effective dosing regimens for Copanlisib in pediatric patients with various cancers. []
Non-Oncological Applications: The potential of Copanlisib in treating non-oncological diseases, such as inflammatory bowel disease, requires further investigation to establish its efficacy and safety in these settings. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: